2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Overview
Description
“2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.22 g/mol . This compound has been isolated from a dichloromethane extract of the leaves and branches of Cassia laevigata .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C11H14O6/c1-16-8-3-6 (10 (14)7 (13)5-12)4-9 (17-2)11 (8)15/h3-4,7,12-13,15H,5H2,1-2H3
. The Canonical SMILES representation is COC1=CC (=CC (=C1O)OC)C (=O)C (CO)O
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.22 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 242.07903816 g/mol . The Topological Polar Surface Area is 96.2 Ų . The Heavy Atom Count is 17 .Scientific Research Applications
Formation and Reactivity in Lignin
Studies indicate that compounds like 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are formed through acid treatment of lignin. This process involves the transformation of lignin structures into diaryl-1-propanones under specific conditions, highlighting their relevance in lignin chemistry and potential applications in lignin valorization (Li, Lundquist, & Stenhagen, 1996).
Pyrolytic Behavior in Monolignol Compounds
The thermal decomposition processes of syringol-type monolignol compounds, including 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, have been theoretically investigated. These studies provide insights into the pyrolytic pathways of these compounds, crucial for understanding lignin pyrolysis in biomass conversion (Furutani et al., 2018).
Anti-inflammatory Activities
Research has demonstrated that compounds related to 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one exhibit anti-inflammatory activities. These findings suggest potential applications in developing anti-inflammatory agents (Min & Cuong, 2013).
Involvement in Neolignan Synthesis
The compound has been implicated in the synthesis of various neolignans, indicating its significance in the field of natural product synthesis and potential pharmacological applications (Ding et al., 2011).
Applications in Photophysical Studies
Studies involving derivatives of this compound have contributed to understanding photophysical properties like dipole moments and fluorescence quantum yield. Such research is essential in developing materials for optoelectronic applications (Asiri et al., 2017).
Role in Agrobacterium-Mediated Gene Transfer
Phenolic compounds, including structures similar to 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, have been studied for their role in enhancing Agrobacterium-mediated gene transfer. This research is vital in plant biotechnology and genetic engineering (Joubert et al., 2002).
properties
IUPAC Name |
2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWLBLCJYZLCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453528 | |
Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
33900-74-2 | |
Record name | 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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